2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone
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Overview
Description
Preparation Methods
The synthesis of 2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone typically involves the reaction of 2-bromo-1-phenylethanone with 4-bromophenylhydrazine under controlled conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using recrystallization techniques to obtain a high-purity compound
Chemical Reactions Analysis
2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function and activity . The specific pathways involved depend on the biological context and the nature of the target proteins.
Comparison with Similar Compounds
2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone can be compared with other similar compounds, such as:
2-Bromo-2-phenylacetic acid: This compound has a similar bromine-containing structure but lacks the hydrazone moiety.
4’-Bromo-2,2,2-trifluoroacetophenone: This compound contains a bromine atom and a trifluoromethyl group, making it structurally similar but functionally different.
2-Bromo-4-methoxyacetophenone: This compound has a bromine atom and a methoxy group, differing in its functional groups and reactivity.
The uniqueness of this compound lies in its hydrazone moiety, which imparts specific reactivity and biological activity not found in the other compounds mentioned.
Properties
Molecular Formula |
C14H10Br2N2O |
---|---|
Molecular Weight |
382.05 g/mol |
IUPAC Name |
(1Z)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide |
InChI |
InChI=1S/C14H10Br2N2O/c15-11-6-8-12(9-7-11)17-18-14(16)13(19)10-4-2-1-3-5-10/h1-9,17H/b18-14- |
InChI Key |
QWAIDHUVNWGWNK-JXAWBTAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)Br)/Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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